Cas no 944898-90-2 (3-Iodo-1H-indazole-5-carbonitrile)
3-Iodo-1H-indazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-1H-indazole-5-carbonitrile
- 3-iodo-2H-indazole-5-carbonitrile
- 3-Iodo-5-cyano (1H)indazole
- J-512671
- CS-0054310
- AKOS022172881
- AB50169
- MFCD09263216
- BS-33280
- WUXBWWWYWVYSTI-UHFFFAOYSA-N
- 944898-90-2
- EN300-4252737
- SCHEMBL14737930
- 1h-indazole-5-carbonitrile,3-iodo-
- DTXSID00646705
- DB-228668
-
- MDL: MFCD09263216
- Inchi: 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12)
- InChI Key: WUXBWWWYWVYSTI-UHFFFAOYSA-N
- SMILES: IC1=C2C=C(C#N)C=CC2=NN1
Computed Properties
- Exact Mass: 268.94499g/mol
- Monoisotopic Mass: 268.94499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.5Ų
3-Iodo-1H-indazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001474-1g |
3-Iodo-1H-indazole-5-carbonitrile |
944898-90-2 | 95% | 1g |
$943.95 | 2023-08-31 | |
| TRC | I737953-1mg |
3-IODO-1H-INDAZOLE-5-CARBONITRILE |
944898-90-2 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737953-2mg |
3-IODO-1H-INDAZOLE-5-CARBONITRILE |
944898-90-2 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737953-10mg |
3-IODO-1H-INDAZOLE-5-CARBONITRILE |
944898-90-2 | 10mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM150257-1g |
3-iodo-1H-indazole-5-carbonitrile |
944898-90-2 | 95% | 1g |
$578 | 2021-08-05 | |
| Chemenu | CM150257-250mg |
3-iodo-1H-indazole-5-carbonitrile |
944898-90-2 | 95% | 250mg |
$100 | 2024-07-19 | |
| Chemenu | CM150257-1g |
3-iodo-1H-indazole-5-carbonitrile |
944898-90-2 | 95% | 1g |
$270 | 2024-07-19 | |
| Chemenu | CM150257-5g |
3-iodo-1H-indazole-5-carbonitrile |
944898-90-2 | 95% | 5g |
$991 | 2024-07-19 | |
| abcr | AB450000-250 mg |
3-Iodo-1H-indazole-5-carbonitrile; . |
944898-90-2 | 250MG |
€212.00 | 2023-07-18 | ||
| abcr | AB450000-1 g |
3-Iodo-1H-indazole-5-carbonitrile; . |
944898-90-2 | 1g |
€450.00 | 2023-07-18 |
3-Iodo-1H-indazole-5-carbonitrile Suppliers
3-Iodo-1H-indazole-5-carbonitrile Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-Iodo-1H-indazole-5-carbonitrile
3-Iodo-1H-indazole-5-carbonitrile (CAS No. 944898-90-2): A Comprehensive Overview
3-Iodo-1H-indazole-5-carbonitrile (CAS No. 944898-90-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of 3-Iodo-1H-indazole-5-carbonitrile, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Properties and Structure
3-Iodo-1H-indazole-5-carbonitrile is a member of the indazole family, a class of heterocyclic compounds with a wide range of biological activities. The compound features an indazole core with an iodine substituent at the 3-position and a cyano group at the 5-position. The molecular formula of 3-Iodo-1H-indazole-5-carbonitrile is C9H6IN3, and its molecular weight is approximately 247.06 g/mol. The presence of the iodine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological studies.
Synthesis Methods
The synthesis of 3-Iodo-1H-indazole-5-carbonitrile has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 1H-indazole-5-carbonitrile with iodine or an iodinating agent such as N-iodosuccinimide (NIS). This method typically proceeds via electrophilic substitution at the 3-position of the indazole ring. Another synthetic route involves the coupling of 3-bromo-1H-indazole with potassium cyanide followed by iodination. These synthetic strategies have been optimized to achieve high yields and purity, making 3-Iodo-1H-indazole-5-carbonitrile readily accessible for further research and development.
Biological Activities and Applications
3-Iodo-1H-indazole-5-carbonitrile has demonstrated a range of biological activities that make it a valuable compound in medicinal chemistry. One of its most notable properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have shown that 3-Iodo-1H-indazole-5-carbonitrile exhibits significant inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. This property has led to its evaluation as a potential anticancer agent in preclinical studies.
In addition to its enzymatic inhibition properties, 3-Iodo-1H-indazole-5-carbonitrile has also been investigated for its potential as an antiviral agent. Research has indicated that it can interfere with viral replication processes, particularly in the context of RNA viruses such as influenza and coronaviruses. These findings suggest that 3-Iodo-1H-indazole-5-carbonitrile may have broad-spectrum antiviral activity, making it a promising candidate for further development.
Clinical Trials and Development Status
The promising preclinical results with 3-Iodo-1H-indazole-5-carbonitrile have spurred interest in advancing this compound into clinical trials. Several pharmaceutical companies and academic institutions are currently conducting Phase I and II clinical trials to evaluate the safety and efficacy of 3-Iodo-1H-indazole-5-carbonitrile-based therapies in various indications, including cancer and viral infections. Early results from these trials have been encouraging, with reports of favorable pharmacokinetic profiles and manageable side effects.
Current Research Trends and Future Directions
The ongoing research on 3-Iodo-1H-indazole-5-carbonitrile is focused on several key areas. One area of interest is the optimization of its chemical structure to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. Computational methods, including molecular docking and virtual screening, are being employed to identify structural modifications that can improve these properties.
Another important area of research is the exploration of combination therapies involving 3-Iodo-1H-indazole-5-carbonitrile. Studies are underway to investigate how this compound can be used in conjunction with other drugs to achieve synergistic effects against diseases such as cancer. Additionally, efforts are being made to develop novel delivery systems for 3-Iodo-1H-indazole-5-carbonitrile strong>, such as nanoparticles and liposomes, to enhance its therapeutic efficacy and reduce side effects.
In conclusion, 3-Iodo-1H-indazole-5-carbonitrile (CAS No. 944898-90-2) strong > is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for the development of novel therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.
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